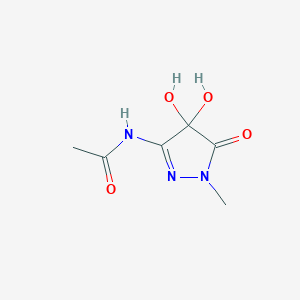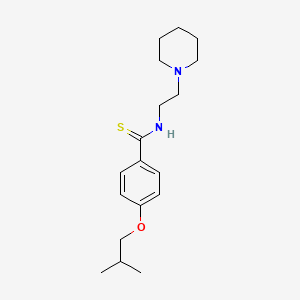
Zinc hydroxide oxide phosphite(zn4(oh)o2(po3)),dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc hydroxide oxide phosphite (Zn₄(OH)O₂(PO₃)), dihydrate, is a complex inorganic compound that combines zinc, hydroxide, oxide, and phosphite ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc hydroxide oxide phosphite can be synthesized through a co-precipitation method. This involves dissolving zinc salts (such as zinc nitrate or zinc sulfate) in water, followed by the addition of a phosphite source (such as phosphorous acid). The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of zinc hydroxide oxide phosphite may involve similar co-precipitation techniques but on a larger scale. The process may be optimized for higher yield and purity by controlling factors such as temperature, concentration of reactants, and reaction time. Additionally, continuous production methods may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc hydroxide oxide phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other zinc-containing compounds.
Reduction: It can be reduced under specific conditions to yield different zinc phosphite derivatives.
Substitution: The hydroxide and oxide ions in the compound can be substituted with other anions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc phosphates, and other zinc-containing compounds. These products have various applications in different fields, including catalysis, materials science, and environmental remediation .
Wissenschaftliche Forschungsanwendungen
Zinc hydroxide oxide phosphite has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of zinc hydroxide oxide phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and reducing oxidative stress in biological systems . Additionally, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in catalysis, materials science, and medicine.
Zinc hydroxide (Zn(OH)₂): Known for its amphoteric properties and use in various chemical reactions.
Zinc phosphate (Zn₃(PO₄)₂): Commonly used in coatings and as a corrosion inhibitor.
Uniqueness
Zinc hydroxide oxide phosphite is unique due to its combination of hydroxide, oxide, and phosphite ions, which impart distinct chemical properties and reactivity. This makes it suitable for specialized applications that require a combination of these properties, such as in advanced materials and biomedical research .
Eigenschaften
Molekularformel |
HO4PZn |
|---|---|
Molekulargewicht |
161.4 g/mol |
IUPAC-Name |
zinc;oxido hydrogen phosphite |
InChI |
InChI=1S/H2O4P.Zn/c1-4-5(2)3;/h1-2H;/q-1;+2/p-1 |
InChI-Schlüssel |
RIQRITSABBRHFP-UHFFFAOYSA-M |
Kanonische SMILES |
OP([O-])O[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


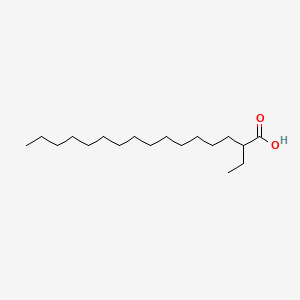
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
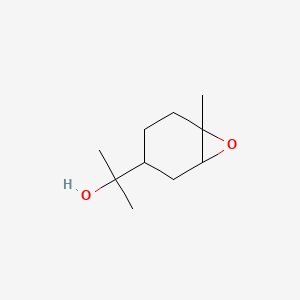

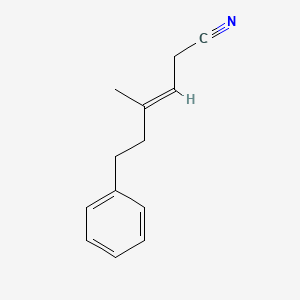
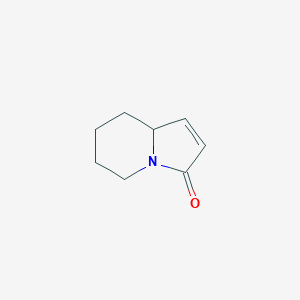
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)




